molecular formula C5H12O7P2 B13444167 Isopentenyl Pyrophosphate-d5 Triammonium Salt

Isopentenyl Pyrophosphate-d5 Triammonium Salt

Cat. No.: B13444167
M. Wt: 251.12 g/mol
InChI Key: NUHSROFQTUXZQQ-KPAILUHGSA-N
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Description

Isopentenyl Pyrophosphate-d5 Triammonium Salt is a stable isotope-labeled compound with the molecular formula C5D5H7O7P2. It is a derivative of isopentenyl pyrophosphate, which plays a crucial role in the biosynthesis of terpenes and other isoprenoids. This compound is often used in scientific research to study metabolic pathways and enzyme mechanisms due to its labeled isotopes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopentenyl Pyrophosphate-d5 Triammonium Salt typically involves the deuteration of isopentenyl pyrophosphate. The process begins with the preparation of isopentenol, which is then converted to isopentenyl pyrophosphate through a series of phosphorylation reactions. The deuterium atoms are introduced during the synthesis of isopentenol, ensuring that the final product is isotopically labeled .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the reagents and conditions required for the synthesis. The final product is purified using techniques such as chromatography to ensure high purity and isotopic labeling .

Chemical Reactions Analysis

Types of Reactions

Isopentenyl Pyrophosphate-d5 Triammonium Salt undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield various oxygenated derivatives, while reduction can produce deuterated hydrocarbons .

Scientific Research Applications

Isopentenyl Pyrophosphate-d5 Triammonium Salt has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Isopentenyl Pyrophosphate-d5 Triammonium Salt involves its role as an intermediate in the biosynthesis of terpenes and other isoprenoids. It acts as a substrate for enzymes such as geranylgeranyl pyrophosphate synthase, which catalyzes the addition of isopentenyl pyrophosphate to dimethylallyl pyrophosphate to form geranylgeranyl pyrophosphate. This reaction is crucial for the production of carotenoids and geranylated proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Isopentenyl Pyrophosphate-d5 Triammonium Salt is unique due to its isotopic labeling, which makes it an invaluable tool in metabolic studies. The deuterium atoms allow researchers to trace the compound through various biochemical pathways, providing insights into enzyme mechanisms and metabolic fluxes that are not possible with non-labeled compounds .

Properties

Molecular Formula

C5H12O7P2

Molecular Weight

251.12 g/mol

IUPAC Name

[4,4-dideuterio-3-(trideuteriomethyl)but-3-enyl] phosphono hydrogen phosphate

InChI

InChI=1S/C5H12O7P2/c1-5(2)3-4-11-14(9,10)12-13(6,7)8/h1,3-4H2,2H3,(H,9,10)(H2,6,7,8)/i1D2,2D3

InChI Key

NUHSROFQTUXZQQ-KPAILUHGSA-N

Isomeric SMILES

[2H]C(=C(CCOP(=O)(O)OP(=O)(O)O)C([2H])([2H])[2H])[2H]

Canonical SMILES

CC(=C)CCOP(=O)(O)OP(=O)(O)O

Origin of Product

United States

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